Tbuxphos PD G3
Overview
Description
Tbuxphos PD G3: is a third-generation Buchwald precatalyst, known for its air, moisture, and thermal stability. It is highly soluble in a wide range of common organic solvents and has a long life in solutions . This compound is particularly effective in Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-nitrogen bonds in organic synthesis .
Mechanism of Action
Target of Action
Tbuxphos PD G3 is a third-generation Buchwald precatalyst . It primarily targets the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in organic compounds .
Mode of Action
This compound operates by facilitating Buchwald-Hartwig cross-coupling reactions . It does so by efficiently forming the active catalytic species and accurately controlling the ligand to palladium ratio . This results in lower catalyst loadings and shorter reaction times .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the Buchwald-Hartwig cross-coupling reaction . This reaction is crucial for the formation of C-C and C-X bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of complex organic compounds, including pharmaceuticals and materials .
Result of Action
The result of this compound’s action is the efficient and rapid generation of the active catalytic species, leading to the formation of C-C and C-X bonds . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials .
Action Environment
This compound is air, moisture, and thermally-stable . This stability, along with its solubility in common organic solvents, allows it to function effectively in a variety of environmental conditions . It should be stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Tbuxphos PD G3 plays a crucial role in biochemical reactions, primarily as a catalyst in cross-coupling reactions. It interacts with various enzymes and proteins to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s palladium center coordinates with the phosphine ligand, enhancing its catalytic activity and stability . This interaction is essential for the efficient formation of active catalytic species, which accelerates the reaction process and ensures high yields .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role as a catalyst suggests potential interactions with cellular enzymes involved in metabolic pathways. The compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of specific enzymes
Molecular Mechanism
At the molecular level, this compound exerts its effects through the coordination of its palladium center with the phosphine ligand. This coordination enhances the compound’s catalytic activity, allowing it to facilitate various cross-coupling reactions . The palladium center binds to the substrate, activating it for nucleophilic attack and subsequent bond formation . This mechanism is crucial for the efficient synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates long-term stability in solutions, maintaining its catalytic activity over extended periods . The compound’s stability in air, moisture, and thermal conditions ensures consistent performance in various experimental setups
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As with any chemical compound, varying dosages may result in different biological responses. High doses of this compound could potentially lead to toxic or adverse effects, while lower doses may be more tolerable
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a catalyst in cross-coupling reactions. The compound interacts with enzymes and cofactors to facilitate the formation of carbon-carbon and carbon-heteroatom bonds . These interactions are crucial for the efficient synthesis of complex organic molecules and may influence metabolic flux and metabolite levels .
Transport and Distribution
Its high solubility in various organic solvents suggests that it can be efficiently transported and distributed within biological systems . The compound may interact with transporters or binding proteins to facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not extensively studied. The compound’s ability to coordinate with enzymes and proteins suggests that it may be directed to specific cellular compartments or organelles . Targeting signals or post-translational modifications could play a role in directing this compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Tbuxphos PD G3 is synthesized by a modified procedure involving the fragment of C-deprotonated 2-aminobiphenyl and specially designed phosphine . The synthesis involves the use of palladium (II) methanesulfonate as a precursor, which undergoes a series of reactions to form the final product .
Industrial Production Methods: : The industrial production of this compound involves multigram scale synthesis, ensuring high purity and quality control through techniques like 1H- and 31P-NMR spectroscopy . The process is designed to be efficient and scalable, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: : Tbuxphos PD G3 primarily undergoes cross-coupling reactions, including Buchwald-Hartwig cross-coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling .
Common Reagents and Conditions: : The reactions typically involve palladium as a catalyst, along with various ligands and bases. For example, in Buchwald-Hartwig cross-coupling, the reaction conditions include the use of palladium catalyst, a suitable ligand, and a base like potassium carbonate .
Major Products: : The major products formed from these reactions include various arylamines, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: : Tbuxphos PD G3 is widely used in organic synthesis for forming carbon-nitrogen bonds, which are essential in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: : In medicinal chemistry, it is used to synthesize complex molecules that can act as potential drug candidates .
Industry: : The compound is also used in the production of fine chemicals and materials science, where it helps in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other third-generation Buchwald precatalysts like XPhos PD G3, RuPhos PD G3, and BrettPhos PD G3 .
Uniqueness: : Tbuxphos PD G3 is unique due to its high stability and solubility, which make it highly effective in a wide range of cross-coupling reactions. It also allows for lower catalyst loadings and shorter reaction times compared to other similar compounds .
Properties
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNBBVYTGIKLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59NO3PPdS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447963-75-8 | |
Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-2-biphenylyl)phosphine (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tBuXPhos Pd G3 in the synthesis of the B2,N4-doped heptacene H4?
A1: this compound acts as a catalyst in the fourfold Buchwald-Hartwig coupling reaction. [] This reaction couples 2,3,6,7-tetrachloro-9,10-dimesityl-9,10-dihydro-9,10-diboraanthracene with o-phenylenediamine to form the desired B2,N4-doped heptacene H4. The catalyst facilitates the formation of carbon-nitrogen bonds by activating the reactants and enabling the coupling process.
Q2: What are the reaction conditions employed when using this compound in this specific synthesis?
A2: The research paper specifies the following reaction conditions: []
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